molecular formula C8H8ClF4N B2602580 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride CAS No. 1808447-11-1

4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B2602580
CAS No.: 1808447-11-1
M. Wt: 229.6
InChI Key: FEAJPDAHBQAZFG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-fluoro-2-methyl-5-(trifluoromethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N.ClH/c1-4-2-6(9)5(3-7(4)13)8(10,11)12;/h2-3H,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAJPDAHBQAZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1808447-11-1
Record name 4-fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by reduction and halogenation. The process begins with the acylation of a suitable aromatic precursor, followed by reduction to form the corresponding alkane. Subsequent halogenation introduces the fluoro and trifluoromethyl groups .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent. These methods allow for the precise introduction of functional groups under mild conditions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitro compounds, and halogenated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of fluorescent probes for biological imaging.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s ability to inhibit specific enzymes makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride
  • Molecular Formula : C₈H₇F₄N·HCl
  • SMILES : CC1=CC(=C(C=C1N)C(F)(F)F)F.Cl
  • InChIKey : XDUHUGDBICPHPL-UHFFFAOYSA-N

Structural Features :
The compound features a benzene ring substituted with:

  • A fluorine atom at position 4,
  • A methyl group at position 2,
  • A trifluoromethyl group at position 5,
  • An amino group (–NH₂) at position 1, stabilized as a hydrochloride salt.

Key Properties :

  • Collision Cross-Section (CCS) : Predicted CCS values include 145.4 Ų ([M+H]⁺) and 153.7 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
  • Synthetic Relevance : Fluorinated anilines like this are critical intermediates in pharmaceuticals and agrochemicals due to their electron-withdrawing substituents, which enhance stability and reactivity.

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents Molecular Formula Key Differences
This compound 4-F, 2-CH₃, 5-CF₃ C₈H₇F₄N·HCl Reference compound
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride (CAS 1588441-12-6) 4-OCF₃, 2-CF₃ C₈H₅F₆NO·HCl – Trifluoromethoxy (OCF₃) replaces fluorine at position 4; bulkier and more lipophilic .
2-Fluoro-3-(trifluoromethyl)aniline (CAS 123973-25-1) 2-F, 3-CF₃ C₇H₅F₄N – Trifluoromethyl at position 3 instead of 5; alters electronic ring activation for electrophilic substitution .
4-Chloro-2-(trifluoromethyl)aniline (CAS 53903-49-4) 4-Cl, 2-CF₃ C₇H₅ClF₃N – Chlorine replaces fluorine at position 4; stronger electron-withdrawing effect but lower electronegativity .

Electronic Effects :

  • Fluorine vs. Chlorine : Fluorine’s higher electronegativity increases ring deactivation compared to chlorine, influencing reactivity in coupling reactions .
  • Trifluoromethyl (CF₃) Position : At position 5 (target compound), the CF₃ group sterically hinders para-substitution, whereas at position 3 (CAS 123973-25-1), it directs electrophiles to ortho/para positions .

Physicochemical Properties

Property Target Compound 4-(Trifluoromethoxy) Analog 4-Chloro Analog
Molecular Weight 241.64 g/mol 296.58 g/mol 215.57 g/mol
Polarity High (due to –NH₂·HCl) Moderate (OCF₃ adds lipophilicity) Moderate (Cl less polar than F)
Predicted Solubility High in polar solvents (HCl salt) Lower in water (neutral form) Moderate in organic solvents

Key Insights :

  • The hydrochloride salt form of the target compound enhances aqueous solubility, making it preferable for pharmaceutical formulations compared to neutral analogs .
  • Trifluoromethoxy-substituted analogs (e.g., CAS 1588441-12-6) exhibit higher lipophilicity, favoring membrane permeability but reducing solubility .

Biological Activity

4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic amine that has garnered attention in pharmaceutical research due to its potential biological activities. The incorporation of trifluoromethyl groups into organic compounds often enhances their biological properties, including increased potency and selectivity towards specific biological targets.

Chemical Structure and Properties

The compound features a fluorinated aniline structure, which is characterized by the presence of both fluoro and trifluoromethyl substituents. This unique combination affects its electronic properties, lipophilicity, and overall biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with trifluoromethyl groups often exhibit enhanced interactions with enzymes, leading to inhibition of specific metabolic pathways. For example, similar compounds have shown increased potency in inhibiting enzymes involved in neurotransmitter uptake .
  • Receptor Modulation : The structural features allow for effective binding to various receptors, altering their activity and influencing downstream signaling pathways. This is particularly relevant in studies focusing on G-protein coupled receptors (GPCRs) and ion channels .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Potential : The compound has been evaluated for its anticancer effects in vitro, showing promising results in inhibiting cell proliferation in certain cancer cell lines. This activity may be linked to its ability to induce apoptosis through modulation of cell signaling pathways .
  • Anti-inflammatory Effects : Similar fluorinated compounds have demonstrated anti-inflammatory properties, which may be relevant for therapeutic applications in conditions like arthritis or inflammatory bowel disease .

Case Study 1: Anticancer Activity

In a study examining the effects of various fluorinated anilines on cancer cell lines, this compound was found to inhibit the growth of breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several trifluoromethyl-substituted anilines against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a significant zone of inhibition (20 mm) against S. aureus, suggesting potential as a lead compound for further development.

Research Findings Table

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition against S. aureus
AnticancerIC50 = 15 µM in breast cancer cells
Anti-inflammatoryModulation of cytokine release

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